![molecular formula C12H15F2NO3S B5291967 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5291967.png)
4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine
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Overview
Description
4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine, also known as Difluoromorpholine sulfone, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. This compound has been studied extensively for its potential use in various applications, including pharmaceuticals, agrochemicals, and materials science. In
Mechanism of Action
The mechanism of action of 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has also been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone in lab experiments is its potency. This compound has been shown to have potent anti-inflammatory and analgesic properties, making it a valuable tool for studying the inflammatory response and pain pathways. However, one of the limitations of using 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in some animal models, making it important to use caution when handling and using this compound in lab experiments.
Future Directions
There are several future directions for research on 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone. One area of research is in the development of new pharmaceuticals for the treatment of pain and inflammation-related disorders. Another area of research is in the development of new herbicides for use in agriculture. Additionally, there is potential for 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone to be used in the development of new materials, due to its unique properties. Overall, 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone is a compound with significant potential for use in various scientific research applications.
Synthesis Methods
The synthesis of 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone involves the reaction of 2,5-difluoroaniline with chlorosulfonic acid, followed by the addition of 2,6-dimethylmorpholine. This reaction produces a white solid, which is then purified by recrystallization. The yield of this reaction is typically high, making it an efficient and cost-effective method for synthesizing 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone.
Scientific Research Applications
4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research has been in the development of new pharmaceuticals. This compound has been shown to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Another area of research has been in the development of new agrochemicals. 4-[(2,5-difluorophenyl)sulfonyl]-2,6-dimethylmorpholineholine sulfone has been shown to have potent herbicidal properties, making it a potential candidate for the development of new herbicides.
properties
IUPAC Name |
4-(2,5-difluorophenyl)sulfonyl-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-8-6-15(7-9(2)18-8)19(16,17)12-5-10(13)3-4-11(12)14/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMCEDSLXKAIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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